L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
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Overview
Description
L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C10H15NO4S It is known for its unique structure, which includes an amino group, a methylsulfonylphenyl group, and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylsulfonylphenylacetone with ammonia and formaldehyde, followed by reduction and purification steps. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride include:
- 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
- 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, erythro
- 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, threo
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93839-90-8 |
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Molecular Formula |
C10H16ClNO4S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m0./s1 |
InChI Key |
LDWKRIYCDUIKKD-IYPAPVHQSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl |
Origin of Product |
United States |
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